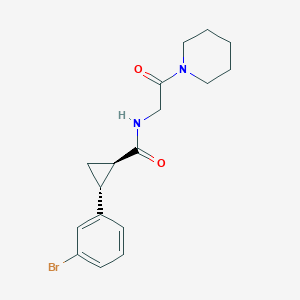![molecular formula C26H28N4O2 B7547671 N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell signaling pathways. The purpose of
Wirkmechanismus
The mechanism of action of N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide involves the inhibition of this compound. This compound is a family of serine/threonine protein kinases that play a crucial role in various cellular processes. This compound activation leads to the phosphorylation of downstream targets, which can result in the activation or inhibition of various cellular processes. Inhibition of this compound by this compound can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to inhibit cell proliferation, induce apoptosis, and suppress inflammation. It has also been shown to have antitumor activity in various cancer cell lines. Additionally, this compound has been found to modulate the immune system and has potential therapeutic applications for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide in lab experiments is its potent inhibitory activity against this compound. This compound has been extensively studied and has shown promising results in preclinical studies for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide. One potential direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, autoimmune diseases, and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide involves several steps. The first step is the synthesis of 2-amino-3-benzyl-N-methylpropan-1-ol, which is then converted to 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. The final step involves the reaction of 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde with 3-bromo-N-(benzyl)methanesulfonamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of this compound, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammation.
Eigenschaften
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-29(18-21-9-3-2-4-10-21)15-8-14-27-26(31)22-11-7-12-24(17-22)32-20-23-19-30-16-6-5-13-25(30)28-23/h2-7,9-13,16-17,19H,8,14-15,18,20H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDMUEYAXFTKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)


![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)